molecular formula C5H12ClNO3 B570453 (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride CAS No. 943654-96-4

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride

Cat. No. B570453
M. Wt: 169.605
InChI Key: UFMGWJYGVSOBAG-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is C5H12ClNO3 . It’s also known by other names such as L-Homoserine methyl ester HCl, methyl L-homoserinate hydrochloride, and methyl (2S)-2-amino-4-hydroxybutanoate .


Chemical Reactions Analysis

(S)-(-)-4-Amino-2-hydroxybutyric acid is an important moiety of butirosin, an aminoglycoside antibiotic . It may be used in the preparation of 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A . It’s also a building block for enantiopure 3-hydroxypyrrolidin-2-ones .


Physical And Chemical Properties Analysis

The molecular weight of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride is 169.6067 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Muscle Health and Aging

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride, known as a metabolite of leucine, has been investigated for its potential benefits in muscle health, particularly in aging populations. A systematic review and meta-analysis revealed that its supplementation, often studied in the form of beta-hydroxy-beta-methylbutyrate (HMB), showed a significant positive effect on muscle mass gain in older adults, suggesting its potential to preserve muscle mass and prevent age-related muscle atrophy. The findings indicate that HMB supplementation could be a useful strategy in the prevention of muscle loss induced by sedentary behavior or other factors leading to muscle atrophy in older individuals (Wu et al., 2015).

Exercise Performance and Body Composition

Research on exercise performance and body composition has also highlighted the potential benefits of (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride supplementation. Studies suggest that it may support muscle growth and strength, particularly in previously untrained individuals. The supplementation is thought to act as an anticatabolic agent, minimizing protein breakdown and cellular damage from intense exercise. This could make it beneficial for individuals engaging in resistance training, potentially enhancing gains in strength and lean body mass. However, more research is needed, especially on resistance-trained and older individuals, to fully understand its effects across different populations (Slater & Jenkins, 2000).

Safety and Toxicity Profile

Despite its potential benefits, it is crucial to understand the safety and toxicity profile of any supplement. Studies on (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride, particularly in its common form as HMB, indicate a favorable safety profile. Research in both human and animal models has not identified significant adverse effects associated with its supplementation, suggesting that it is safe for consumption at commonly recommended dosages. This is particularly relevant for individuals considering its use as a dietary supplement to enhance exercise performance or support muscle health in aging (Manjarrez-Montes-de-Oca et al., 2014).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (2S)-2-amino-4-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMGWJYGVSOBAG-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride

Synthesis routes and methods

Procedure details

A suspension of DL-homoserine (1.00 g, 8.39 mmol) in methanol (40 mL) was placed in an ice bath. Trimethylsilyl chloride (2.34 mL, 18.5 mmol) was added dropwise via syringe. The reaction mixture gradually became homogenous and was further stirred at rt for 14 h, concentrated by rotary evaporation, and further dried under high vacuum. The crude oil thus obtained was used for the next step without further purification. 1H NMR (300 MHz, CD3OD) δ 2.00-2.24 (m, 2H), 3.70-3.80 (m, 2H), 3.85 (s, 3H), 4.12-4.22 (m, 1H). m/z (ESI) 134 [C5H11NO3+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two

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